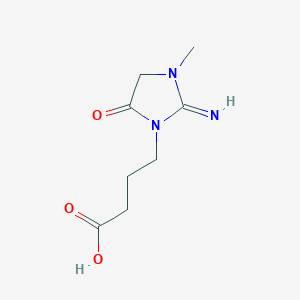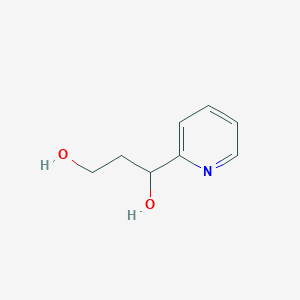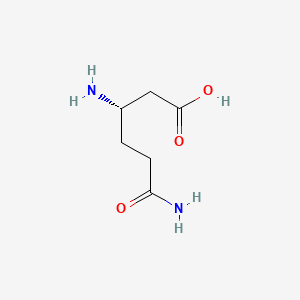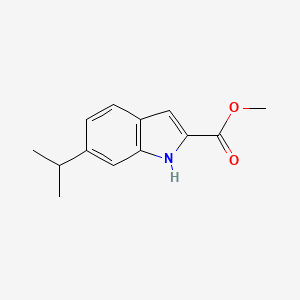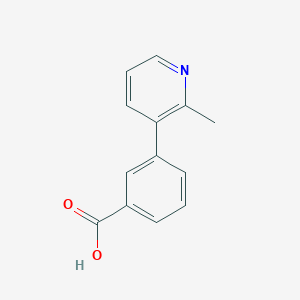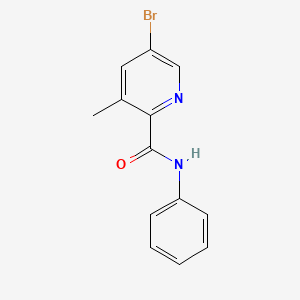![molecular formula C21H23NO5 B3116018 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid CAS No. 2137146-08-6](/img/structure/B3116018.png)
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid
Übersicht
Beschreibung
The compound is a derivative of propanoic acid, with a fluorenylmethoxycarbonyl (Fmoc) group and a propan-2-yloxy group attached to the amino group. The Fmoc group is commonly used in peptide synthesis to protect the amino group, and can be removed under mild basic conditions .
Molecular Structure Analysis
The molecular formula of the compound is C32H38N2O6, and its molecular weight is 546.66 . It contains a fluorene group, which is a polycyclic aromatic hydrocarbon, and this could influence its physical and chemical properties .Chemical Reactions Analysis
As a derivative of propanoic acid, this compound might undergo reactions typical of carboxylic acids, such as esterification. The Fmoc group could be removed under mild basic conditions, which is a common step in peptide synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the fluorene group could make it relatively non-polar and insoluble in water. Its melting point, boiling point, and other physical properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Applications in Drug Synthesis
Compounds with complex structures similar to "(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid" are often used in drug synthesis. For example, levulinic acid (LEV), a biomass-derived compound, showcases the flexibility and uniqueness of utilizing carbonyl and carboxyl functional groups in drug synthesis. LEV derivatives are used to synthesize a variety of value-added chemicals, demonstrating the potential of such compounds to reduce drug synthesis costs, simplify synthesis steps, and potentially untap new medicinal applications. This highlights the importance of similar compounds in creating more efficient and cleaner reactions in drug development processes (Zhang et al., 2021).
Functionalization and Bioactive Properties
Compounds with specific functional groups can be utilized to enhance the electronic and optical properties of materials, indicating their potential in fabricating optoelectronic devices. The functionalization of quantum dots with amino acids, for instance, illustrates the significant enhancement in solubility, sustainability, and compatibility of these materials for various applications. This suggests that compounds with specific functionalization strategies, akin to the subject compound, may offer novel properties for applications ranging from sensors to energy storage systems (Ravi et al., 2021).
Role in Peptide Studies
The spin label amino acid TOAC is another example of a compound with specific applications in scientific research. It has been incorporated into peptides to analyze backbone dynamics and peptide secondary structure. The rigid nature of TOAC and its incorporation via a peptide bond make it particularly useful in studies focusing on peptide interactions with membranes, protein, and nucleic acid interactions. This demonstrates the value of specific, functionalized compounds in enhancing our understanding of biological processes and interactions at the molecular level (Schreier et al., 2012).
Wirkmechanismus
Target of Action
Fmoc-Ser(iPr)-OH, also known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propan-2-yloxypropanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide .
Mode of Action
Fmoc-Ser(iPr)-OH operates through a mechanism known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group in the compound acts as a temporary protecting group for the amino group during peptide synthesis . It is removed under basic conditions, allowing the free amino group to participate in the formation of peptide bonds .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which are crucial for the structure and function of peptides . The compound’s role in this pathway is facilitated by its Fmoc group, which protects the amino group during the synthesis process .
Result of Action
The result of Fmoc-Ser(iPr)-OH’s action is the successful synthesis of peptides with the desired amino acid sequence . The compound’s role in peptide synthesis contributes to the production of peptides for various applications, including research and drug development .
Action Environment
The action of Fmoc-Ser(iPr)-OH is influenced by several environmental factors. The pH of the environment is crucial, as the removal of the Fmoc group requires basic conditions . Additionally, the compound’s action can be influenced by the presence of other reagents and the temperature of the environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propan-2-yloxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-13(2)26-12-19(20(23)24)22-21(25)27-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMLYNGIRFCASH-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




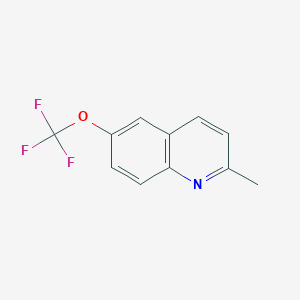

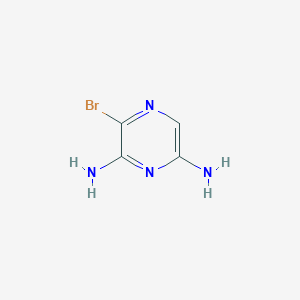
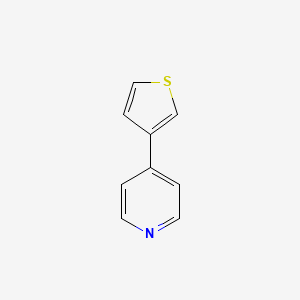
![2-(Benzo[d]isothiazol-3-ylamino)ethanol](/img/structure/B3115981.png)
